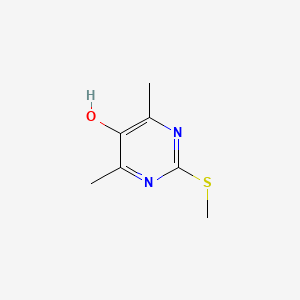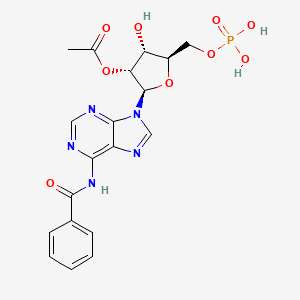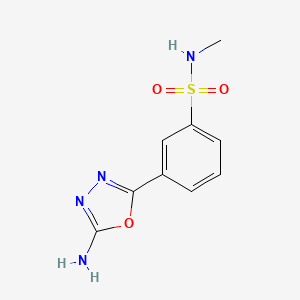![molecular formula C36H38N4O6 B12926187 CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- is a synthetic nucleoside analog. This compound is primarily used in the field of DNA synthesis and modification. It is known for its high coupling efficiency and is often utilized in the synthesis of high-quality oligonucleotides .
Méthodes De Préparation
The synthesis of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- involves several steps. The key features include the protection of exocyclic amine functions by a benzoyl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution . Industrial production methods focus on achieving high yield and quality through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Applications De Recherche Scientifique
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Plays a role in the study of DNA and RNA interactions, as well as gene expression.
Industry: Utilized in the production of high-quality oligonucleotides for commercial purposes.
Mécanisme D'action
The mechanism of action of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- involves its incorporation into DNA or RNA strands during synthesis. The compound’s unique structure allows it to interact with specific molecular targets, influencing the stability and function of the nucleic acids. The pathways involved include the inhibition of certain enzymes and the modulation of gene expression .
Comparaison Avec Des Composés Similaires
CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- can be compared with other nucleoside analogs such as:
DMT-dC(bz) Phosphoramidite: Similar in structure but differs in the protecting groups used.
DMT-dA(bz) Phosphoramidite: Another nucleoside analog with different base and protecting groups.
DMT-dT Phosphoramidite: Used in DNA synthesis but with a different nucleobase
These comparisons highlight the uniqueness of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- in terms of its specific modifications and applications.
Propriétés
Formule moléculaire |
C36H38N4O6 |
|---|---|
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C36H38N4O6/c1-6-10-25-22-40(35(42)38-34(25)37-24-39(2)3)33-21-31(41)32(46-33)23-45-36(26-11-8-7-9-12-26,27-13-17-29(43-4)18-14-27)28-15-19-30(44-5)20-16-28/h7-9,11-20,22,24,31-33,41H,21,23H2,1-5H3/t31-,32+,33+/m0/s1 |
Clé InChI |
PUIOJXKNWJBGQF-WIHCDAFUSA-N |
SMILES isomérique |
CC#CC1=CN(C(=O)N=C1N=CN(C)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
SMILES canonique |
CC#CC1=CN(C(=O)N=C1N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



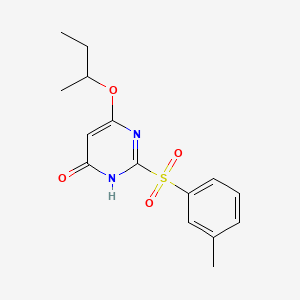
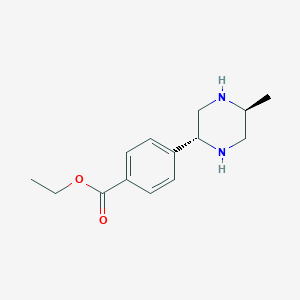
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
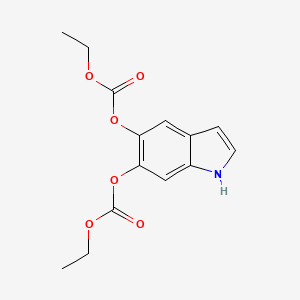
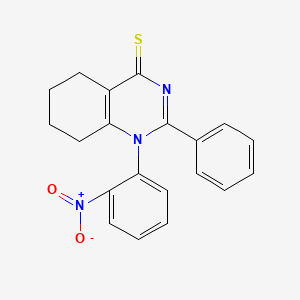
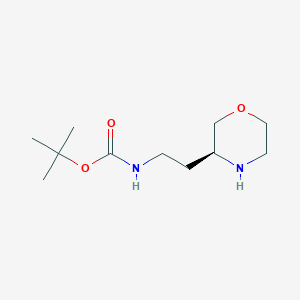

![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)

